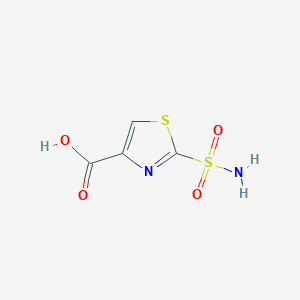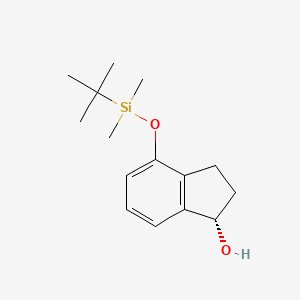
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL typically involves the protection of the hydroxyl group of (S)-2,3-dihydro-1H-inden-1-OL with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to handle the increased volume.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Substitution reactions often involve reagents like TBAF (Tetrabutylammonium fluoride) to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols.
Applications De Recherche Scientifique
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL is widely used in scientific research for various applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL involves the protection of hydroxyl groups. The TBDMS group is introduced into the molecule to prevent the hydroxyl group from participating in unwanted side reactions. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-((Trimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
- (S)-4-((Triisopropylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
- (S)-4-((Tert-butyldiphenylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
Uniqueness
The uniqueness of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL lies in its balance between steric hindrance and stability. The TBDMS group provides sufficient steric protection to the hydroxyl group while being relatively easy to remove under mild conditions. This makes it a versatile protecting group in organic synthesis.
Propriétés
Formule moléculaire |
C15H24O2Si |
|---|---|
Poids moléculaire |
264.43 g/mol |
Nom IUPAC |
(1S)-4-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-8-6-7-11-12(14)9-10-13(11)16/h6-8,13,16H,9-10H2,1-5H3/t13-/m0/s1 |
Clé InChI |
MIOUJDQKLNIETA-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CC[C@@H]2O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)

![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
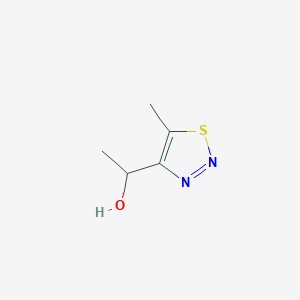
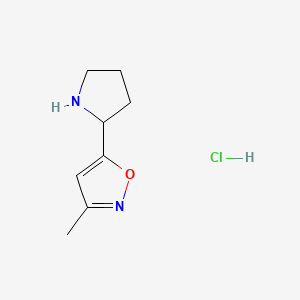
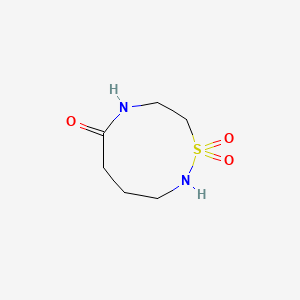
![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
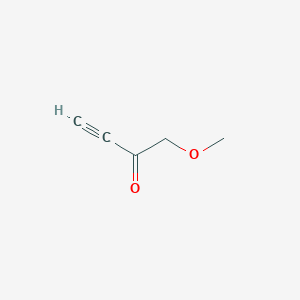
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
